Identification of Dipyridamole Triacetate as a pharmaceutical impurity
Identification of Dipyridamole Triacetate as a pharmaceutical impurity
Topic: Identification of Dipyridamole Triacetate as a Pharmaceutical Impurity Content Type: Technical Whitepaper / Method Development Guide Audience: Analytical Scientists, CMC Leads, and Quality Control Researchers
Executive Summary
In the high-stakes environment of pharmaceutical impurity profiling, the detection of late-eluting, lipophilic species in Dipyridamole (DIP) formulations often points to esterification artifacts. While pharmacopoeial monographs (USP/EP) extensively characterize Impurities A–F (primarily oxidative or chlorination by-products), Dipyridamole Triacetate represents a specific, non-pharmacopoeial challenge.
This guide provides a definitive technical framework for identifying this impurity. It posits that Dipyridamole Triacetate is frequently an analytical artifact or a process-related impurity arising from the interaction of the drug substance's four hydroxyl groups with acylation agents (e.g., acetic anhydride, glacial acetic acid) during synthesis workup or specific assay preparations.
Chemical Context & Origin Hypothesis
The Parent Molecule
Dipyridamole (
The Impurity: Dipyridamole Triacetate
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Chemical Name: 2,2',2''-({8-(piperidin-1-yl)-4,6-bis[(2-(acetyloxy)ethyl)amino]pyrimido[5,4-d]pyrimidin-2-yl}nitrilo)triethanol triacetate (and isomers).
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Modification: Three of the four available hydroxyl groups are acetylated.
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Molecular Formula:
-
Molecular Weight: ~630.74 Da (+126.11 Da shift from parent).
Root Cause Analysis (Fishbone)
The formation of the triacetate species typically follows a sequential esterification pathway.
Figure 1: Sequential acetylation pathway of Dipyridamole. The Triacetate is a kinetic intermediate often observed before full conversion to the Tetra-acetate.
Critical Insight: The USP Assay for Dipyridamole involves dissolving the sample in Glacial Acetic Acid and titrating with Perchloric Acid.[3] This condition is a textbook Fischer Esterification reactor. If the assay solution stands for prolonged periods, mono-, di-, and tri-acetates will form as artifacts.
Analytical Identification Strategy
To confirm the identity of Dipyridamole Triacetate, a multi-modal approach combining separation (UPLC) and structural confirmation (MS/NMR) is required.
UPLC-PDA Method Considerations
Because the acetylation caps polar hydroxyl groups, the Triacetate impurity is significantly more lipophilic than the parent Dipyridamole.
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Column: C18 (L1), High Carbon Load (e.g., Waters BEH C18 or Agilent Zorbax SB-C18).
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Mobile Phase:
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Gradient: Standard gradients for Dipyridamole must be extended. The Triacetate will elute after the parent peak.
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Relative Retention Time (RRT): Expect RRT ~1.3 – 1.5 relative to Dipyridamole.
Mass Spectrometry (LC-MS/MS) Profiling
Mass spectrometry provides the primary evidence of the mass shift corresponding to three acetyl groups.
| Parameter | Dipyridamole (Parent) | Dipyridamole Triacetate | Delta |
| Monoisotopic Mass | 504.32 | 630.35 | +126.03 |
| Precursor Ion [M+H]+ | 505.33 | 631.36 | +126.03 |
| Key Fragments (MS2) | m/z 487 (Loss of H2O) | m/z 571 (Loss of AcOH)m/z 511 (Loss of 2x AcOH) | -60 Da steps |
Mechanism of Fragmentation:
Under Collision Induced Dissociation (CID), the Triacetate will sequentially lose neutral acetic acid molecules (
- (Loss of Acetate #1)
- (Loss of Acetate #2)
- (Loss of Acetate #3 - reverting to dehydrated parent core)
NMR Spectroscopy: The Symmetry Breaker
This is the "Gold Standard" for distinguishing the Triacetate from the Mono- or Di- forms.
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Dipyridamole (Parent): Highly symmetric. The four ethanolamine arms are chemically equivalent (or appear as two sets of equivalent pairs depending on conformers). The
NMR shows simplified signals for the protons. -
Triacetate: Symmetry is broken.
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Diagnostic Signal: You will observe a distinct singlet methyl peak at
ppm integrating to 9 protons (3 x ). -
Methylene Shifts: The
protons adjacent to the ester groups will shift downfield ( ppm) compared to the unesterified ( ppm). -
Integration Ratio: The ratio of downfield ester-adjacent methylenes to unshifted alcohol-adjacent methylenes will be 3:1.
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Experimental Workflow: Identification Protocol
This protocol is designed to be self-validating. If the mass shift does not match +126 Da, or the NMR integration is not 3:1, the hypothesis is rejected.
Figure 2: Decision tree for the structural elucidation of Dipyridamole Triacetate.
Step-by-Step Protocol
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Enrichment:
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If the impurity is trace (<0.1%), force the formation to generate a reference standard.
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Reaction: Dissolve 100 mg Dipyridamole in 5 mL Pyridine. Add 3 equivalents of Acetic Anhydride. Stir at RT for 1 hour.
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Result: This produces a mixture of Mono, Di, Tri, and Tetra acetates.
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Separation (Prep-HPLC):
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Inject the enriched mixture onto a Prep-C18 column.
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Collect the fraction corresponding to the peak at [M+H]+ 631.
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Evaporate solvent under vacuum (Max 40°C) to avoid hydrolysis.
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Verification:
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Re-inject isolated fraction to confirm purity (>95%).
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Perform NMR as described in Section 3.3.
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Regulatory & Safety Implications
ICH Q3A/B Compliance
Dipyridamole Triacetate is generally considered a structure-alerting impurity only if the acetoxy group introduces new toxicological risks (unlikely, as it hydrolyzes to Dipyridamole and acetic acid in vivo). However, as a non-pharmacopoeial impurity, if it exceeds the identification threshold (0.10%), it must be identified.
Control Strategy
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In Synthesis: Avoid using acetic anhydride in the final steps of Dipyridamole purification.
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In Analysis (Critical): If this impurity appears only in Assay results but not in fresh samples, it is an artifact .
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Action: Validate the "Sample Solution Stability" in the USP/EP solvent system. If the Triacetate peak area increases over time in the vial, it is an artifact of the analytical procedure, not a manufacturing defect.
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References
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European Pharmacopoeia (Ph.[6] Eur.) . Dipyridamole Monograph 1199. Strasbourg, France: EDQM. (Standard reference for Impurities A-F).
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United States Pharmacopeia (USP) . Dipyridamole Monograph: Organic Impurities. Rockville, MD: USP Convention.[6] (Reference for assay conditions causing potential acetylation).
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B.V.R. Kumar, et al. "Isolation and characterization of degradant impurities in dipyridamole formulation." Journal of Pharmaceutical and Biomedical Analysis, 2012. (Methodology for isolating Dipyridamole degradants).
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PubChem . Dipyridamole Compound Summary. National Library of Medicine. (Source for physical property data).[1][3][6][7][8][9][10]
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ICH Guidelines . Impurities in New Drug Substances Q3A(R2). (Regulatory framework for reporting thresholds).
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